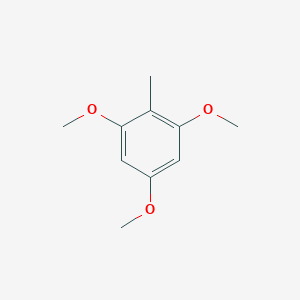

2,4,6-トリメトキシトルエン

説明

Synthesis Analysis

The synthesis of 2,4,6-Trimethoxytoluene and related compounds involves several chemical reactions. For instance, it has been isolated from the leaves of trees of the genus 'Stockwellia' through steam distillation, yielding 80-89% from the leaf oil (Brophy, Fookes, & Houset, 1992). Another study described the synthesis of 2,3,4-Trimethoxy-6-methylphenol from 3,4,5-trimethoxytoluene through chemical reactions like the Vilsmeier-Haack reaction and Dakin reaction, demonstrating the versatility of trimethoxytoluenes in synthetic chemistry (Tong Gang-sheng, 2008).

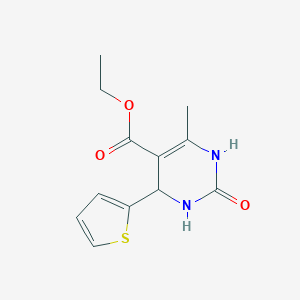

Molecular Structure Analysis

The molecular structure of 2,4,6-Trimethoxytoluene and its derivatives can be quite complex. For example, an investigation into the formation of an isocoumarin by acylation of 2,3,6-trimethoxytoluene with specific acids and anhydrides revealed insights into reaction mechanisms and structural outcomes, confirmed by X-ray crystallography (Botha et al., 1991).

Chemical Reactions and Properties

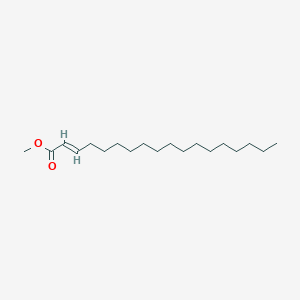

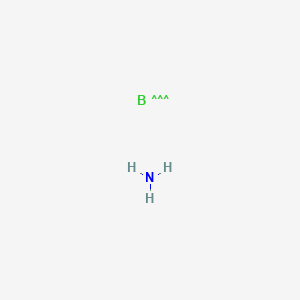

2,4,6-Trimethoxytoluene undergoes various chemical reactions, leading to a wide range of products. For instance, it reacts with certain compounds to produce stable boron heterocycles, with subsequent hydrolysis yielding products like Baeckeol and Homobaeckeol (Schiemenz & Schmidt, 1976). Another study focused on the anodic oxidation of trimethoxytoluene, showing the formation of dimeric biphenyl products, illustrating the compound's reactivity in electrochemical conditions (Said et al., 2002).

Physical Properties Analysis

The physical properties of 2,4,6-Trimethoxytoluene, such as boiling points, melting points, and solubility, are crucial for its handling and application in chemical syntheses. However, detailed analysis specific to its physical properties was not highlighted in the available literature.

Chemical Properties Analysis

The chemical properties of 2,4,6-Trimethoxytoluene, including reactivity, stability, and functional group transformations, are evidenced through its various chemical reactions. Its ability to form complex compounds through reactions with boron trifluoride or participate in oxidation reactions to produce specific aldehydes showcases its chemical versatility (Kitajima et al., 1988).

科学的研究の応用

医薬品

2,4,6-トリメトキシトルエンは、医薬品化合物の合成、特に医療分野において潜在的な用途があります。 メトキシ基は、医薬品開発の中間体として機能する可能性のある有効成分(API)を作成するために官能化することができます .

農業

農業では、2,4,6-トリメトキシトルエンは、農薬の合成における役割について探求することができます。 この化合物の構造により、殺虫剤または除草剤の前駆体として作用する可能性のある誘導体を作成することができます .

材料科学

この化合物はさまざまな化学反応を起こすことができるため、新しい材料を作成するための候補となっています。 たとえば、環境要因に対する耐性を高めるなど、特定の特性を持つポリマーやコーティングの製造に使用することができます .

環境科学

2,4,6-トリメトキシトルエンは、環境科学、特に環境修復に使用できる有機化合物や持続可能なプロセスの一部として開発において用途を見出す可能性があります .

食品産業

直接食品添加物として使用されるわけではありませんが、2,4,6-トリメトキシトルエンは、食品製品に使用される香料や香料の合成に関与する可能性があります。 その構造により、天然の香りを模倣する化合物を生成することができます .

化粧品

化粧品業界では、2,4,6-トリメトキシトルエンは、香料に使用される化合物またはさまざまな化粧品の製造における中間体として使用することができます .

エネルギー生産

エネルギー生産における2,4,6-トリメトキシトルエンの使用に関する研究は、まだ初期段階にあります。 しかし、その可能性は、有機太陽電池の開発またはエネルギー貯蔵材料の構成要素としての開発にあります .

光触媒

2,4,6-トリメトキシトルエンは、電子ドナー-アクセプター複合体に関与できる光触媒で使用できます。 このアプリケーションは、太陽電池の効率に貢献できる再生可能エネルギーの分野で特に関連しています .

Safety and Hazards

The safety data sheet for 2,4,6-Trimethoxytoluene suggests that it should be handled with care. Contact with skin, eyes, or clothing should be avoided, and ingestion and inhalation should be prevented . It is recommended to wear personal protective equipment and ensure adequate ventilation when handling this compound .

特性

IUPAC Name |

1,3,5-trimethoxy-2-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O3/c1-7-9(12-3)5-8(11-2)6-10(7)13-4/h5-6H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZPKFPYZCMHDHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7065706 | |

| Record name | 2,4,6-Trimethoxytoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7065706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

14107-97-2 | |

| Record name | 2,4,6-Trimethoxytoluene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14107-97-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 1,3,5-trimethoxy-2-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014107972 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1,3,5-trimethoxy-2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,4,6-Trimethoxytoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7065706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4,6-trimethoxytoluene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.497 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary use of 2,4,6-Trimethoxytoluene in the context of the provided research?

A1: The provided research demonstrates the use of 2,4,6-Trimethoxytoluene as a starting material in the synthesis of natural products. It undergoes selective demethylation reactions with boron trifluoride and various carboxylic acids to form boron heterocycles. These heterocycles are then hydrolyzed to obtain the desired natural products, such as Baeckeol and Aurentiacin .

Q2: Can you explain the selective demethylation of 2,4,6-Trimethoxytoluene in more detail?

A2: 2,4,6-Trimethoxytoluene possesses three methoxy (-OCH3) groups. The research shows that specific reaction conditions using boron trifluoride allow for the removal of one methoxy group while leaving the other two intact. This selectivity is crucial for the subsequent formation of the desired boron heterocycles and ultimately the target natural products.

Q3: Are there alternative methods for the synthesis of Baeckeol and Aurentiacin?

A3: While the provided research highlights a specific synthetic route using 2,4,6-Trimethoxytoluene, other methods for synthesizing Baeckeol and Aurentiacin might exist. Comparing these methods in terms of yield, cost, and environmental impact could be an area of further investigation.

Q4: What is the significance of using boron heterocycles in this synthetic approach?

A4: Boron heterocycles act as crucial intermediates in this synthesis. Their formation, driven by the selective demethylation of 2,4,6-Trimethoxytoluene, allows for the controlled introduction of specific structural features found in the target natural products. This highlights the utility of boron heterocycles as valuable tools in organic synthesis.

Q5: The research mentions "Homobaeckeol." What is the structural difference between Baeckeol and Homobaeckeol?

A5: Homobaeckeol is structurally similar to Baeckeol, with the key difference being an additional methylene (-CH2-) group in its side chain. This difference arises from using a different carboxylic acid in the reaction with 2,4,6-Trimethoxytoluene and boron trifluoride during the synthesis .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-(2-Diethylaminoethylamino)-2,4,9-(trimethyl)thiochromeno[2,3-b]pyridin-5-one](/img/structure/B87529.png)